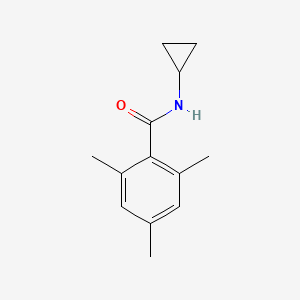

N-cyclopropyl-2,4,6-trimethylbenzamide

Description

N-Cyclopropyl-2,4,6-trimethylbenzamide (3i) is a benzamide derivative synthesized via the reaction of 2,4,6-trimethylbenzoyl chloride with cyclopropylamine under General Procedure A (GP A) . The compound is obtained as a white solid with a high yield of 92%, a melting point of 133–135°C, and distinct spectral characteristics:

- 1H NMR (CDCl₃): δ 6.81 (s, 2H, aromatic), 2.25 (s, 9H, CH₃), and cyclopropyl protons at δ 0.92–0.52.

- IR: Peaks at 1633 cm⁻¹ (amide C=O stretch) and 3223 cm⁻¹ (N-H stretch).

- HRMS: [M+Na]⁺ at m/z 226.1206 (calculated 226.1202) .

Its sterically hindered structure, featuring a cyclopropyl group and three methyl substituents on the benzene ring, makes it a precursor for functionalization reactions, such as the synthesis of iodinated derivatives (e.g., 4i) via dielectrophilic intermediates .

Properties

IUPAC Name |

N-cyclopropyl-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-8-6-9(2)12(10(3)7-8)13(15)14-11-4-5-11/h6-7,11H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDHRPOJKLNXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,4,6-trimethylbenzamide typically involves the following steps:

Acylation Reaction: The starting material, 2,4,6-trimethylbenzoic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with cyclopropylamine under controlled conditions to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of 2,4,6-trimethylbenzoic acid: This can be achieved through the acylation of mesitylene (1,3,5-trimethylbenzene) with chloroacetyl chloride, followed by hydrolysis.

Conversion to Acid Chloride: The 2,4,6-trimethylbenzoic acid is then converted to its acid chloride using thionyl chloride.

Amidation: The acid chloride is reacted with cyclopropylamine in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-cyclopropyl-2,4,6-trimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the methyl positions, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-2,4,6-trimethylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the benzamide core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Yield : The cyclopropyl group in 3i and 3j facilitates high yields (92–95%), likely due to favorable steric and electronic interactions during acylation. In contrast, bulkier substituents (e.g., cinnamoyl in 3k) reduce yields (73%) .

- Melting Points : 3i’s high melting point (133–135°C) reflects its crystalline stability from symmetric 2,4,6-trimethyl substitution. Derivatives like 4i, with flexible iodinated chains, exhibit lower melting points (97–99°C) .

Spectral and Functional Group Analysis

- Aromatic Protons : In 3i, the 2,4,6-trimethyl substitution deshields aromatic protons (δ 6.81), whereas furan protons in 3j resonate at δ 7.39 due to electron-withdrawing effects .

- NMR Shifts : The cyclopropyl group in 3i–3k causes distinct splitting patterns (e.g., δ 0.92–0.52 for CH₂ protons) . Allyl substituents in 7c introduce vinyl proton signals at δ 5.80–5.10 .

- IR Stretches : All compounds show amide C=O stretches near 1630 cm⁻¹. The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide adds a broad O-H stretch at 3450 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.